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Compound of Interest

Compound Name: 4-Ethylphenetole

Cat. No.: B073628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of ortho-, meta-,

and para-ethylphenetole. Due to the limited availability of directly comparable experimental

data for all three isomers in a single source, this guide combines available data for the isomers

and closely related compounds with established spectroscopic principles to offer a

comprehensive overview. The information herein is intended to guide researchers in identifying

and differentiating these isomers using common spectroscopic techniques.

Data Presentation
The following tables summarize the expected and observed spectroscopic data for the

ethylphenetole isomers. Data for closely related compounds, where used, are noted.

Table 1: ¹H NMR Spectral Data (Predicted and Analogous Compounds)
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Isomer Proton

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

o-

Ethylphenetol

e

H-6 7.15 - 7.25 d 7.5 - 8.0

H-3, H-4, H-5 6.80 - 7.10 m

-OCH₂CH₃ 3.95 - 4.05 q ~7.0

-CH₂CH₃

(ring)
2.60 - 2.70 q ~7.6

-OCH₂CH₃ 1.35 - 1.45 t ~7.0

-CH₂CH₃

(ring)
1.20 - 1.30 t ~7.6

m-

Ethylphenetol

e

H-2, H-6 6.70 - 6.85 m

H-4, H-5 7.10 - 7.20 m

-OCH₂CH₃ 3.90 - 4.00 q ~7.0

-CH₂CH₃

(ring)
2.55 - 2.65 q ~7.6

-OCH₂CH₃ 1.30 - 1.40 t ~7.0

-CH₂CH₃

(ring)
1.15 - 1.25 t ~7.6

p-

Ethylphenetol

e

H-2, H-6 6.75 - 6.85 d ~8.5

Data for p-

Methylphenet

ole
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H-3, H-5 7.00 - 7.10 d ~8.5

Data for p-

Methylphenet

ole

-OCH₂CH₃ 3.90 - 4.00 q ~7.0

Data for p-

Methylphenet

ole

-CH₂CH₃

(ring)
2.50 - 2.60 q ~7.6

-OCH₂CH₃ 1.30 - 1.40 t ~7.0

Data for p-

Methylphenet

ole

-CH₂CH₃

(ring)
1.15 - 1.25 t ~7.6

Table 2: ¹³C NMR Spectral Data (Predicted and Analogous Compounds)
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Isomer Carbon
Predicted Chemical
Shift (δ, ppm)

Notes

o-Ethylphenetole C-1 156 - 158

C-2 130 - 132

C-3 120 - 122

C-4 126 - 128

C-5 112 - 114

C-6 128 - 130

-OCH₂CH₃ 62 - 64

-CH₂CH₃ (ring) 22 - 24

-OCH₂CH₃ 14 - 16

-CH₂CH₃ (ring) 15 - 17

m-Ethylphenetole C-1 158 - 160

C-2 113 - 115

C-3 138 - 140

C-4 119 - 121

C-5 128 - 130

C-6 112 - 114

-OCH₂CH₃ 62 - 64

-CH₂CH₃ (ring) 28 - 30

-OCH₂CH₃ 14 - 16

-CH₂CH₃ (ring) 15 - 17

p-Ethylphenetole C-1 157.0
Data for p-

Methylphenetole[1]
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C-2, C-6 114.5
Data for p-

Methylphenetole[1]

C-3, C-5 129.8
Data for p-

Methylphenetole[1]

C-4 136.0

-OCH₂CH₃ 63.2
Data for p-

Methylphenetole[1]

-CH₂CH₃ (ring) 28.0

-OCH₂CH₃ 14.9
Data for p-

Methylphenetole[1]

-CH₂CH₃ (ring) 15.8

Table 3: Infrared (IR) Spectral Data
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Isomer
C-O-C
Stretch
(cm⁻¹)

Aromatic
C-H
Stretch
(cm⁻¹)

Aliphatic
C-H
Stretch
(cm⁻¹)

Aromatic
C=C
Stretch
(cm⁻¹)

Benzene
Substituti
on Bands
(cm⁻¹)

Source

o-

Ethylphene

tole

~1240

(asymmetri

c), ~1040

(symmetric

)

~3050 2850-2980
~1600,

~1500

~750

(ortho)
Predicted

m-

Ethylphene

tole

~1240

(asymmetri

c), ~1040

(symmetric

)

~3050 2850-2980
~1600,

~1500

~780, ~690

(meta)
Predicted

p-

Ethylphene

tole

~1245

(asymmetri

c), ~1050

(symmetric

)

~3030 2870-2965
~1610,

~1510

~825

(para)
[2]

Table 4: Mass Spectrometry (MS) Data

Isomer
Molecular Ion
(M⁺) [m/z]

Base Peak
[m/z]

Key Fragment
Ions [m/z]

Source

o-Ethylphenetole 150 121 107, 91, 77 Predicted

m-

Ethylphenetole
150 121 107, 91, 77 Predicted

p-Ethylphenetole 150 107 135, 91, 77 [2]

Table 5: UV-Vis Spectral Data (Predicted)
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Isomer λmax (nm) Solvent Notes

o-Ethylphenetole ~272, ~278 Ethanol
Predicted based on

substituted benzenes.

m-Ethylphenetole ~273, ~280 Ethanol
Predicted based on

substituted benzenes.

p-Ethylphenetole ~275, ~282 Ethanol
Predicted based on

substituted benzenes.

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the ethylphenetole isomer in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample

is fully dissolved.

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C,

a larger number of scans and a longer relaxation delay are typically required.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two salt

plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable transparent

solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.
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Instrumentation: A standard FT-IR spectrometer is used.

Data Acquisition: Record a background spectrum of the clean salt plates or the solvent-filled

cell. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution

of 4 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum of the compound.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the ethylphenetole isomer in a UV-

transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to

yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption

(λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: Fill a quartz cuvette with the pure solvent to record a baseline. Then, fill a

matched cuvette with the sample solution and record the absorption spectrum over a range

of approximately 200-400 nm.

Data Analysis: The wavelength(s) of maximum absorbance (λmax) and the corresponding

absorbance values are determined from the spectrum.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the ethylphenetole isomer in a volatile

solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The

isomers are separated on a suitable capillary column (e.g., a non-polar or medium-polarity

column) using a temperature program.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS Detection: As the separated isomers elute from the GC column, they enter the mass

spectrometer, where they are ionized (typically by electron impact) and fragmented. The

mass-to-charge ratio of the resulting ions is measured.

Data Analysis: The retention time from the chromatogram helps to separate the isomers, and

the mass spectrum provides a fragmentation pattern that can be used for identification and

structural elucidation.

Mandatory Visualization
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meta-Ethylphenetole

para-Ethylphenetole

C₆H₄(OCH₂CH₃)(CH₂CH₃)

C₆H₄(OCH₂CH₃)(CH₂CH₃)

C₆H₄(OCH₂CH₃)(CH₂CH₃)

Click to download full resolution via product page

Caption: Molecular structures of ethylphenetole isomers.
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Caption: Workflow for comparative spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b073628#comparative-spectroscopic-analysis-of-
ethylphenetole-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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